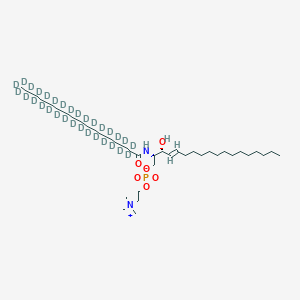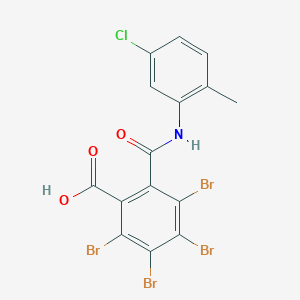
5'-Chloro-2'-methyl-3,4,5,6-tetrabromophthalanilic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Chloro-2’-methyl-3,4,5,6-tetrabromophthalanilic acid is a complex organic compound with the molecular formula C15H8Br4ClNO3 and a molecular weight of 605.305 g/mol . This compound is notable for its unique structure, which includes multiple bromine atoms, a chlorine atom, and a phthalanilic acid core. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-2’-methyl-3,4,5,6-tetrabromophthalanilic acid typically involves multi-step organic reactions. The starting materials often include phthalanilic acid derivatives, which undergo bromination and chlorination reactions under controlled conditions. The reaction conditions usually involve the use of bromine and chlorine sources in the presence of catalysts and solvents to facilitate the halogenation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive bromine and chlorine reagents.
化学反応の分析
Types of Reactions
5’-Chloro-2’-methyl-3,4,5,6-tetrabromophthalanilic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the halogen atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.
科学的研究の応用
5’-Chloro-2’-methyl-3,4,5,6-tetrabromophthalanilic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5’-Chloro-2’-methyl-3,4,5,6-tetrabromophthalanilic acid involves its interaction with molecular targets through its halogen atoms. The bromine and chlorine atoms can form halogen bonds with various biomolecules, influencing their structure and function. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure suggests it can modulate biological processes through these interactions .
類似化合物との比較
Similar Compounds
- 3,4,5,6-Tetrabromophthalanilic acid
- 4’-Chloro-2’-methoxy-3,4,5,6-tetrabromophthalanilic acid
- 2’-Chloro-4’-methoxy-3,4,5,6-tetrabromophthalanilic acid
- 2’-Chloro-5’-nitro-3,4,5,6-tetrabromophthalanilic acid
Uniqueness
5’-Chloro-2’-methyl-3,4,5,6-tetrabromophthalanilic acid is unique due to the presence of both chlorine and methyl groups in its structure, which can significantly influence its chemical reactivity and biological activity. The combination of multiple bromine atoms with these functional groups makes it distinct from other similar compounds .
特性
CAS番号 |
196934-79-9 |
|---|---|
分子式 |
C15H8Br4ClNO3 |
分子量 |
605.3 g/mol |
IUPAC名 |
2,3,4,5-tetrabromo-6-[(5-chloro-2-methylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H8Br4ClNO3/c1-5-2-3-6(20)4-7(5)21-14(22)8-9(15(23)24)11(17)13(19)12(18)10(8)16/h2-4H,1H3,(H,21,22)(H,23,24) |
InChIキー |
TZTGZXYPDZGRKB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11940551.png)


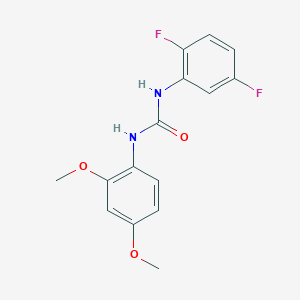
![2-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B11940569.png)

![2,3-Dimethoxy-5,6,8a,9,12,12a-hexahydroisoindolo[1,2-a]isoquinolin-8(12bH)-one](/img/structure/B11940574.png)

![2,3,4,5-Tetrachloro-6-[(2,3-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11940583.png)
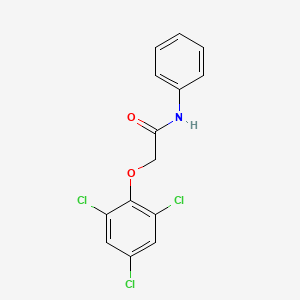
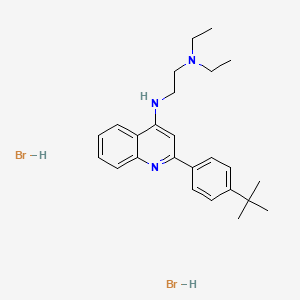
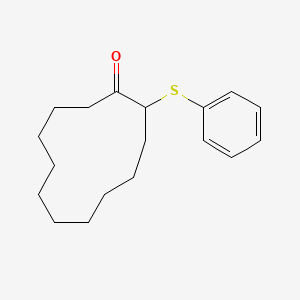
![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940613.png)
